molecular formula C7H16N2O2 B1216742 Propyl(4-hydroxybutyl)nitrosamine CAS No. 51938-12-6

Propyl(4-hydroxybutyl)nitrosamine

Cat. No.: B1216742
CAS No.: 51938-12-6
M. Wt: 160.21 g/mol
InChI Key: UWWNOBIHFJLOSY-UHFFFAOYSA-N
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Description

Propyl(4-hydroxybutyl)nitrosamine is a nitrosamine compound known for its carcinogenic properties. It has been extensively studied for its role in inducing bladder cancer in experimental models, particularly in rodents. This compound is of significant interest in cancer research due to its ability to mimic the carcinogenic effects of certain environmental and dietary nitrosamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl(4-hydroxybutyl)nitrosamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of propylamine with 4-hydroxybutylamine in the presence of nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and purity. The process requires stringent handling protocols due to the carcinogenic nature of nitrosamines.

Chemical Reactions Analysis

Types of Reactions

Propyl(4-hydroxybutyl)nitrosamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can break down the nitrosamine into less harmful compounds.

    Substitution: Substitution reactions can occur at the nitroso group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to substitute the nitroso group under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological effects.

Scientific Research Applications

Propyl(4-hydroxybutyl)nitrosamine is primarily used in scientific research to study the mechanisms of carcinogenesis, particularly in the urinary bladder. It serves as a model compound to investigate the effects of nitrosamines on cellular pathways and to develop potential therapeutic interventions for bladder cancer. Additionally, it is used to study the interaction between environmental carcinogens and genetic factors in cancer development.

Mechanism of Action

The carcinogenic effects of Propyl(4-hydroxybutyl)nitrosamine are primarily due to its ability to form DNA adducts, leading to mutations and cellular transformation. The compound is metabolized in the liver to form reactive intermediates that can bind to DNA, causing genetic alterations. These alterations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine with similar carcinogenic properties, often used in bladder cancer research.

    N-methyl-N-nitrosourea: A potent carcinogen used in various cancer research models.

    N-nitrosodimethylamine: A well-known environmental carcinogen found in tobacco smoke and certain foods.

Uniqueness

Propyl(4-hydroxybutyl)nitrosamine is unique due to its specific structure, which allows it to induce bladder cancer with high specificity. Its ability to form DNA adducts and its metabolic pathways make it a valuable tool for studying the molecular mechanisms of carcinogenesis and for developing targeted cancer therapies.

Properties

IUPAC Name

N-(4-hydroxybutyl)-N-propylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-2-5-9(8-11)6-3-4-7-10/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWNOBIHFJLOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199902
Record name Propyl(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51938-12-6
Record name Propyl(4-hydroxybutyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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